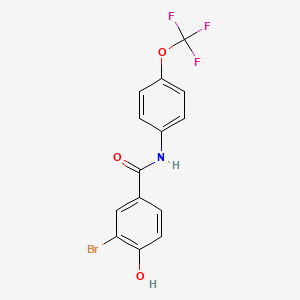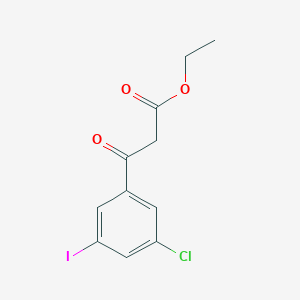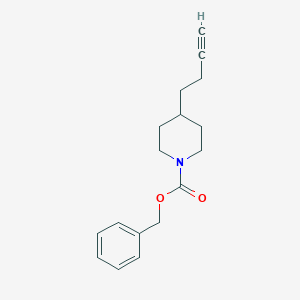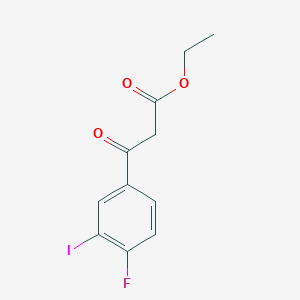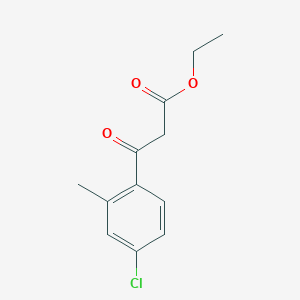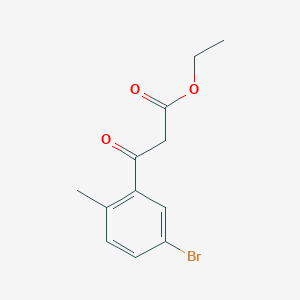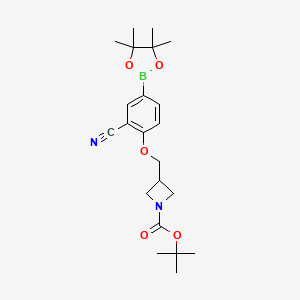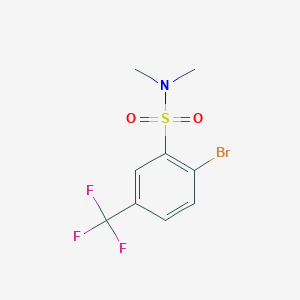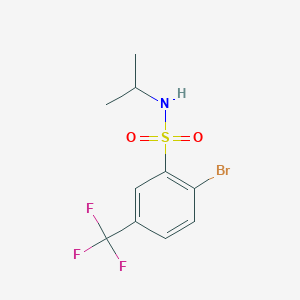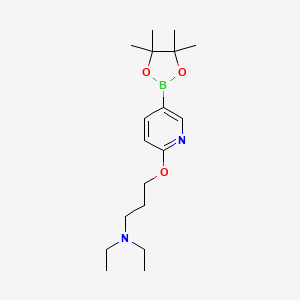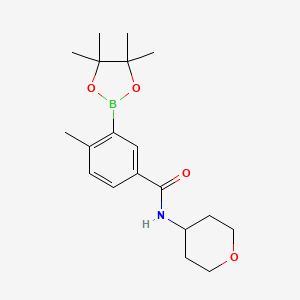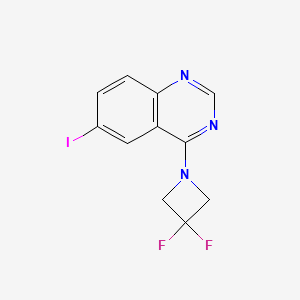
4-(3,3-Difluoroazetidin-1-yl)-6-iodoquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,3-Difluoroazetidin-1-yl)-6-iodoquinazoline is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline core substituted with a 3,3-difluoroazetidin-1-yl group at the 4-position and an iodine atom at the 6-position. The unique structural attributes of this compound make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoroazetidin-1-yl)-6-iodoquinazoline typically involves multi-step organic reactions
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as 2-aminobenzonitrile with formamide under acidic conditions.
Introduction of 3,3-Difluoroazetidin-1-yl Group: This step involves the nucleophilic substitution reaction where a suitable azetidine derivative reacts with the quinazoline intermediate.
Iodination: The final step is the iodination of the quinazoline ring, which can be achieved using iodine or iodine monochloride in the presence of an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(3,3-Difluoroazetidin-1-yl)-6-iodoquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be replaced by other nucleophiles, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinazoline core or the azetidine ring.
Coupling Reactions: The presence of the iodine atom allows for palladium-catalyzed coupling reactions such as Suzuki or Heck reactions, enabling the formation of complex molecular architectures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinazoline derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
4-(3,3-Difluoroazetidin-1-yl)-6-iodoquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or photonic properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 4-(3,3-Difluoroazetidin-1-yl)-6-iodoquinazoline in biological systems often involves the inhibition of specific enzymes or receptors. The compound can bind to the active site of kinases, blocking their activity and thereby interfering with signal transduction pathways that are crucial for cell proliferation and survival.
相似化合物的比较
Similar Compounds
- 4-(3,3-Difluoroazetidin-1-yl)-3-fluorobenzaldehyde
- 4-(3,3-Difluoroazetidin-1-yl)-6-chloroquinazoline
- 4-(3,3-Difluoroazetidin-1-yl)-6-bromoquinazoline
Uniqueness
4-(3,3-Difluoroazetidin-1-yl)-6-iodoquinazoline is unique due to the presence of both the 3,3-difluoroazetidin-1-yl group and the iodine atom. This combination imparts distinct electronic and steric properties, making it particularly useful in the design of kinase inhibitors and other biologically active molecules. The iodine atom also facilitates further functionalization through coupling reactions, enhancing its versatility in synthetic chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features compared to similar compounds
属性
IUPAC Name |
4-(3,3-difluoroazetidin-1-yl)-6-iodoquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2IN3/c12-11(13)4-17(5-11)10-8-3-7(14)1-2-9(8)15-6-16-10/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACIAUJGWUGHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2C=C(C=C3)I)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
